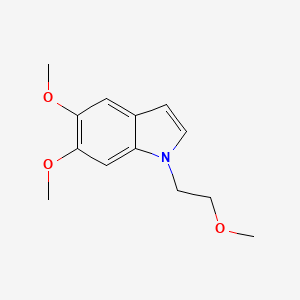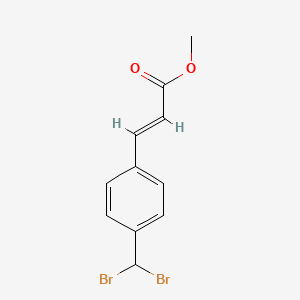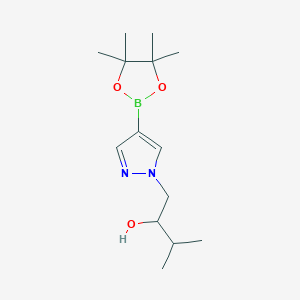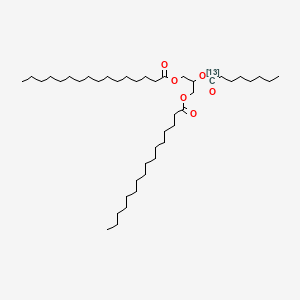
2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C is a complex organic compound with the molecular formula C42(13C)H82O6. It is a labeled reagent often used in scientific research for various analytical purposes . This compound is characterized by its unique structure, which includes octanoyloxy and dipalmitate groups, making it valuable in specific chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C typically involves esterification reactions. The process begins with the preparation of the octanoyloxy and dipalmitate precursors. These precursors are then subjected to esterification under controlled conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the octanoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C is widely used in scientific research, including:
Chemistry: As a labeled reagent for tracing reaction pathways and studying esterification mechanisms.
Biology: In lipidomics for studying lipid metabolism and interactions within biological membranes.
Medicine: As a reference standard in pharmacokinetics and drug metabolism studies.
Mécanisme D'action
The mechanism of action of 2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C involves its interaction with specific molecular targets. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Similar in structure but with decanoate groups instead of dipalmitate.
1,3-Dipalmitoyl-2-oleoyl glycerol: Contains palmitate and oleoyl groups, commonly found in natural fats and oils
Uniqueness
2-(Octanoyloxy)propane-1,3-diyl dipalmitate-Octanoic-1-13C is unique due to its labeled carbon (13C), which makes it particularly useful in tracing studies and analytical applications. Its specific ester groups also confer distinct chemical properties, making it valuable in various research fields .
Propriétés
Formule moléculaire |
C43H82O6 |
|---|---|
Poids moléculaire |
696.1 g/mol |
Nom IUPAC |
(3-hexadecanoyloxy-2-(113C)octanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-32-35-41(44)47-38-40(49-43(46)37-34-29-12-9-6-3)39-48-42(45)36-33-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3/i43+1 |
Clé InChI |
VVWSPAJAOQQHHY-SNPYSQITSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O[13C](=O)CCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)
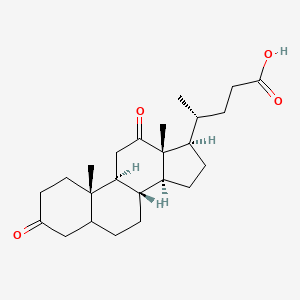
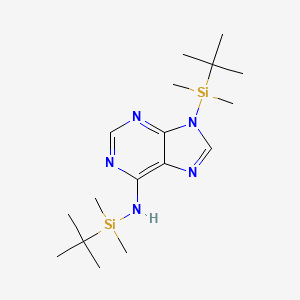
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)

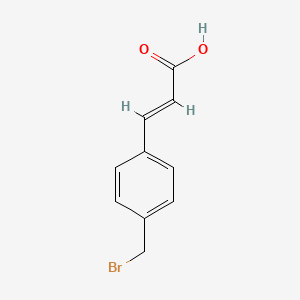

![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)

